![molecular formula C19H14ClFN4O2S B14159623 N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide CAS No. 828276-14-8](/img/structure/B14159623.png)
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, a naphthalene sulfonamide group, and a chlorofluorobenzyl moiety, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate is synthesized by chlorination and fluorination of benzyl chloride under controlled conditions.
Formation of 1H-1,2,4-triazole: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reaction: The 2-chloro-6-fluorobenzyl chloride is then reacted with the triazole intermediate in the presence of a base to form the desired benzyl triazole derivative.
Sulfonation: Finally, the benzyl triazole derivative is subjected to sulfonation using naphthalene-2-sulfonyl chloride in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The triazole ring and naphthalene sulfonamide moiety can undergo oxidation and reduction under specific conditions.
Coupling Reactions: The compound can form new bonds with other aromatic or heterocyclic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the triazole and naphthalene rings.
科学研究应用
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
作用机制
The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and naphthalene sulfonamide moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
相似化合物的比较
Similar Compounds
Naphthalene-2-sulfonamide: Shares the sulfonamide group but lacks the triazole and chlorofluorobenzyl moieties.
1H-1,2,4-triazole derivatives: Compounds with similar triazole rings but different substituents.
Chlorofluorobenzyl derivatives: Compounds with similar benzyl groups but different functional groups.
Uniqueness
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, naphthalene sulfonamide group, and chlorofluorobenzyl moiety allows for diverse interactions and applications that are not observed in simpler or less functionalized analogs.
属性
CAS 编号 |
828276-14-8 |
|---|---|
分子式 |
C19H14ClFN4O2S |
分子量 |
416.9 g/mol |
IUPAC 名称 |
N-[1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H14ClFN4O2S/c20-17-6-3-7-18(21)16(17)11-25-12-22-19(23-25)24-28(26,27)15-9-8-13-4-1-2-5-14(13)10-15/h1-10,12H,11H2,(H,23,24) |
InChI 键 |
AAFDTWHYYGSNRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=N3)CC4=C(C=CC=C4Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



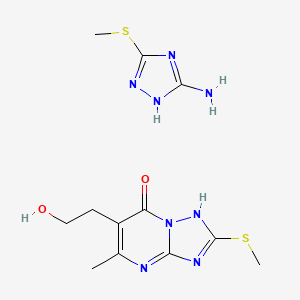
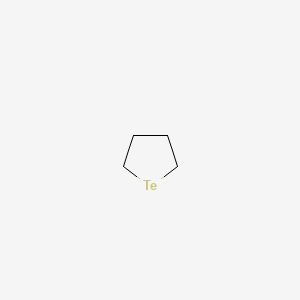
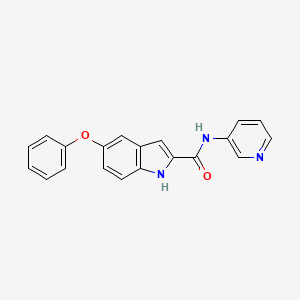
![5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol](/img/structure/B14159577.png)
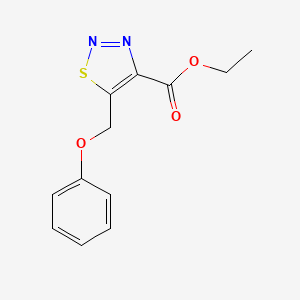
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B14159582.png)
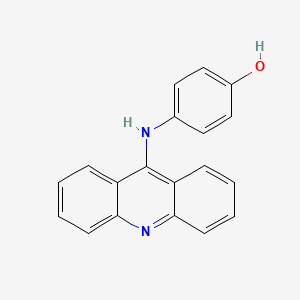
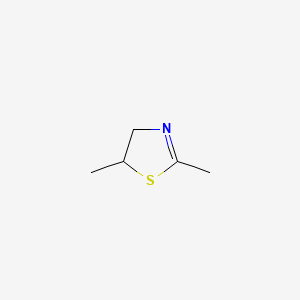
![1b,2,5,5a,6,6a-Hexahydro-1ah-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14159594.png)
![N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B14159597.png)
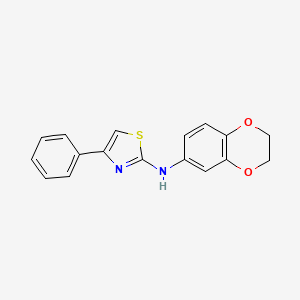
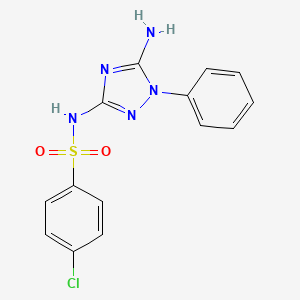
![1-[3-(Naphthalen-2-yl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14159616.png)
